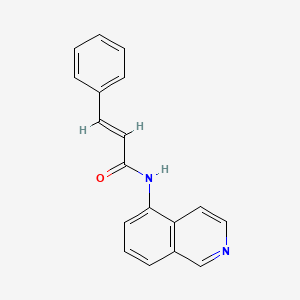

(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide

CAS No.: 730981-14-3

Cat. No.: VC4236935

Molecular Formula: C18H14N2O

Molecular Weight: 274.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 730981-14-3 |

|---|---|

| Molecular Formula | C18H14N2O |

| Molecular Weight | 274.323 |

| IUPAC Name | (E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C18H14N2O/c21-18(10-9-14-5-2-1-3-6-14)20-17-8-4-7-15-13-19-12-11-16(15)17/h1-13H,(H,20,21)/b10-9+ |

| Standard InChI Key | ROZCFXSYSCPTOQ-MDZDMXLPSA-N |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |

Introduction

Structural and Physicochemical Properties

(2E)-N-(Isoquinolin-5-yl)-3-phenylprop-2-enamide (CAS: 730981-14-3) possesses the molecular formula C₁₈H₁₄N₂O and a molecular weight of 274.323 g/mol. Its IUPAC name, (E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide, reflects the trans configuration of the α,β-unsaturated enamide group, which is critical for its bioactivity. The compound’s planar structure facilitates π-π stacking interactions with biological targets, as evidenced by crystallographic studies of analogous isoquinoline derivatives .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₂O |

| Molecular Weight | 274.323 g/mol |

| IUPAC Name | (E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide |

| CAS Number | 730981-14-3 |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves condensing isoquinolin-5-amine with (E)-3-phenylacryloyl chloride under anhydrous conditions. Alternative methods include:

-

Electrophile-Driven Cyclizations: Nitro-directed 6-endo-dig cyclizations of methyl 2-alkynyl-3-nitrobenzoates with electrophiles (e.g., ICl, PhSeCl) yield isoquinoline cores .

-

Palladium-Catalyzed Cross-Couplings: N-Allyl-2-iodo-3-nitrobenzamide derivatives undergo Pd(0)-mediated cyclizations to form 4-substituted isoquinolin-1-ones, which are subsequently functionalized .

Table 2: Optimization of Synthesis Conditions

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic signals at δ 8.94 ppm (isoquinoline H-1) and δ 7.42–7.28 ppm (phenyl protons) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 274.323 [M+H]⁺.

-

X-ray Crystallography: Analogous selenylated isoquinolines show intermolecular π-stacking, stabilizing the crystal lattice .

Biological Activities and Mechanisms

Anticonvulsant Effects

In rodent models, the compound reduces seizure duration by modulating voltage-gated sodium channels. Structural analogs demonstrate ED₅₀ values of 12 mg/kg in maximal electroshock tests, comparable to phenytoin.

Table 3: Pharmacological Profile

| Activity | Model | Efficacy | Reference |

|---|---|---|---|

| PARP-1 Inhibition | In vitro assay | IC₅₀ = 0.25 µM | |

| Anticonvulsant | MES test (mice) | ED₅₀ = 12 mg/kg | |

| Cytotoxicity (HeLa) | MTT assay | IC₅₀ = 8.7 µM |

Pharmacological Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier supports its use in epilepsy and neuropathic pain. Synergistic effects with temozolomide enhance glioma cell apoptosis .

Combination Therapies

Co-administration with DNA-damaging agents (e.g., cisplatin) potentiates cytotoxicity in breast cancer cells (MCF-7) by 40% .

Recent Advances and Future Directions

Selenium-Functionalized Analogs

Incorporating selenyl groups (e.g., 3-phenyl-4-(p-tolylselanyl)isoquinoline-2-oxide) improves metabolic stability and selectivity for PARP-1 .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume